2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
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Overview
Description
2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an ethenamine moiety. The compound is known for its vibrant yellow color and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)-N,N-dimethylethenamine typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the ethenamine group. One common method involves the nitration of chlorobenzene to produce 2,4-dinitrochlorobenzene, which is then reacted with dimethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The intermediate products are purified through recrystallization and other separation techniques to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of carbonyl compounds.
Biology: Studied for its potential effects on cellular metabolism and oxidative stress.
Mechanism of Action
The compound exerts its effects primarily through the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to increased metabolic rate and generation of reactive oxygen species (ROS). The molecular targets include components of the mitochondrial electron transport chain, which are affected by the compound’s ability to decouple electron transport from ATP synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl moiety and has similar uncoupling properties.
2,4-Dinitro-o-cresol: Another dinitrophenyl derivative with similar chemical properties.
Dinoseb: A related compound used as a herbicide.
Uniqueness
2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine is unique due to its specific ethenamine group, which imparts distinct chemical and biological properties compared to other dinitrophenyl derivatives. This uniqueness makes it a valuable compound for specific research applications and industrial uses .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)-N,N-dimethylethenamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRUPHZSNZDCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-75-1 |
Source
|
Record name | (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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